molecular formula C21H19N3O3S B222403 N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide

N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide

Cat. No. B222403
M. Wt: 393.5 g/mol
InChI Key: LAXMNYKGXAPLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide, commonly known as ANA-12, is a small molecule that has gained significant attention in the field of neuroscience. ANA-12 is a potent and selective inhibitor of the TrkB receptor, which is a member of the tyrosine kinase receptor family. The TrkB receptor is a key player in the regulation of neuronal survival, differentiation, and plasticity. ANA-12 has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

ANA-12 selectively inhibits the TrkB receptor, which is a key player in the regulation of neuronal survival, differentiation, and plasticity. The TrkB receptor is activated by the binding of brain-derived neurotrophic factor (BDNF) and other neurotrophins. The activation of the TrkB receptor leads to the activation of various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. ANA-12 inhibits the activation of the TrkB receptor and downstream signaling pathways, which leads to a decrease in neuronal survival, differentiation, and plasticity.
Biochemical and Physiological Effects:
ANA-12 has been shown to have several biochemical and physiological effects in various models of neurological disorders. ANA-12 has been shown to decrease the levels of BDNF and other neurotrophins in the brain, which leads to a decrease in neuronal survival and plasticity. ANA-12 has also been shown to decrease the levels of various neurotransmitters, including serotonin, dopamine, and glutamate. These neurotransmitters are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

ANA-12 has several advantages and limitations for lab experiments. One of the main advantages of ANA-12 is its selectivity for the TrkB receptor. ANA-12 has minimal off-target effects, which makes it a useful tool for studying the role of the TrkB receptor in various neurological disorders. However, ANA-12 has several limitations for lab experiments. ANA-12 is a relatively complex molecule that requires several steps to synthesize. ANA-12 is also relatively expensive, which limits its use in large-scale experiments.

Future Directions

There are several future directions for the study of ANA-12. One future direction is the development of more potent and selective TrkB inhibitors. Another future direction is the study of the role of the TrkB receptor in various neurological disorders. The TrkB receptor has been implicated in the pathogenesis of several neurological disorders, including depression, anxiety, epilepsy, and Alzheimer's disease. The development of novel TrkB inhibitors may lead to the development of new therapies for these disorders.

Synthesis Methods

ANA-12 is a relatively complex molecule that requires several steps to synthesize. The synthesis of ANA-12 involves the reaction of 2-naphthol with 2-bromoacetic acid to form 2-(naphthalen-2-yloxy)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(naphthalen-2-yloxy)acetyl chloride. The final step involves the reaction of 2-(naphthalen-2-yloxy)acetyl chloride with N-(4-aminophenyl)acetamide in the presence of acetic anhydride to form ANA-12.

Scientific Research Applications

ANA-12 has been extensively studied in various in vitro and in vivo models of neurological disorders. ANA-12 has been shown to have potential therapeutic applications in the treatment of depression, anxiety, epilepsy, and Alzheimer's disease. ANA-12 has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.

properties

Product Name

N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-(acetylcarbamothioylamino)phenyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C21H19N3O3S/c1-14(25)22-21(28)24-18-9-7-17(8-10-18)23-20(26)13-27-19-11-6-15-4-2-3-5-16(15)12-19/h2-12H,13H2,1H3,(H,23,26)(H2,22,24,25,28)

InChI Key

LAXMNYKGXAPLBP-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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